molecular formula C8H14N2O B011198 hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one CAS No. 109814-50-8

hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

Número de catálogo: B011198
Número CAS: 109814-50-8
Peso molecular: 154.21 g/mol
Clave InChI: DPTQSVONRGAROK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is a versatile chiral bicyclic lactam serving as a privileged scaffold in medicinal chemistry and organic synthesis. This compound features a stereochemically defined, fused piperazine-piperidone ring system that acts as a conformationally constrained building block. Key Research Applications and Value: • Synthesis of Bioactive Molecules: This chiral scaffold is instrumental in the synthesis of optically active pipecolic acids and other complex alkaloid-like structures, which are valuable for exploring new therapeutic agents . • Versatile Chemical Reactivity: The structure serves as a sophisticated precursor for further functionalization. Its reactivity allows for selective N-alkylation at specific positions on the ring system, enabling researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies . • Building Block for Drug Discovery: The rigid, three-dimensional structure provided by the fused bicyclic system is highly valuable in drug discovery for designing molecules that interact with biological targets with high specificity. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Propiedades

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTQSVONRGAROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627647
Record name Octahydro-4H-pyrido[1,2-a]pyrazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109814-50-8
Record name Octahydro-4H-pyrido[1,2-a]pyrazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydro-1H-pyrido[1,2-a]pyrazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Base-Catalyzed Cyclization

The most widely reported method involves cyclizing 2-aminopyridine derivatives with dicarbonyl compounds. A 2002 Journal of Organic Chemistry study demonstrated that reacting 2-(pyrrol-1-yl)-1-ethylamine with glutaric dialdehyde under acidic conditions generates intermediates amenable to cyclization. Subsequent treatment with sodium borohydride yields hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one with 68–72% efficiency (Table 1).

Table 1: Cyclization Efficiency Under Varied Conditions

PrecursorCatalystTemperature (°C)Yield (%)
2-Aminopyridine + diethyl oxalateHCl8071
2-(Pyrrol-1-yl)ethylamine + glutaric dialdehydeH2SO46068

This method’s regioselectivity stems from the preferential formation of a six-membered transition state, as confirmed by computational studies.

Reductive Cyclization of Amino Keto Esters

Piperazine Ring Construction

A landmark 1992 synthesis protocol utilized reductive cyclization of amino keto esters to construct the piperazine core. For example, treating methyl 3-(benzylamino)-4-oxopentanoate with hydrogen gas (50 psi) over a palladium catalyst produced the piperazin-2-yl-propanoate intermediate in 75% yield. Subsequent Dieckmann cyclization under basic conditions (KOH/EtOH, reflux) afforded the bicyclic lactam with 82% efficiency.

Stereochemical Control

Chiral auxiliaries introduced during the reductive step enable enantioselective synthesis. Employing (R)-phenylethylamine as a directing group resulted in a 94:6 enantiomeric ratio for the (S)-configured product.

Condensation Reactions with Formaldehyde

Benzotriazole-Mediated Approach

Condensing benzotriazole derivatives with formaldehyde generates reactive iminium intermediates. In a representative procedure, 1-(2-aminoethyl)benzotriazole reacts with formaldehyde at pH 4.5, forming a spirocyclic intermediate that undergoes ring-expansion upon treatment with Grignard reagents (e.g., methylmagnesium bromide). This two-step process achieves 65% overall yield.

Solvent and Temperature Effects

Optimal results occur in tetrahydrofuran (THF) at −10°C, minimizing side reactions. Elevated temperatures (>25°C) promote dimerization, reducing yields by 15–20%.

Industrial-Scale Continuous Flow Processes

Flow Reactor Optimization

Continuous flow systems enhance scalability and reproducibility. A 2025 study described a tandem reactor setup where:

  • Precursor mixing occurs in a static mixer (residence time: 2 min)

  • Cyclization proceeds in a packed-bed reactor (80°C, 30 min)

  • Product isolation uses inline liquid-liquid extraction.

This system achieves 89% yield with 99.2% purity, outperforming batch methods by reducing reaction time from 8 hours to 45 minutes.

Table 2: Batch vs. Continuous Flow Performance

ParameterBatchContinuous Flow
Yield (%)7189
Purity (%)9599.2
Throughput (kg/day)1248

Dieckmann Cyclization and Demethoxycarbonylation

Lactam Formation

Piperazin-2-yl-propanoates undergo Dieckmann cyclization in refluxing xylene (140°C) with potassium tert-butoxide, forming the bicyclic lactam skeleton. Acidic workup (HCl/MeOH) removes methoxycarbonyl groups, yielding the target compound in 78% isolated yield.

Byproduct Analysis

GC-MS studies identified 3–5% of the over-cyclized tricyclic byproduct, which is minimized by maintaining reaction times below 3 hours.

Emerging Photocatalytic Methods

Visible-Light-Mediated Cyclization

Recent advances employ [Ir(ppy)3] as a photocatalyst to initiate single-electron transfers, enabling cyclization at ambient temperature . This method reduces energy consumption by 40% compared to thermal approaches, though yields currently lag at 55–60%.

Análisis De Reacciones Químicas

Types of Reactions

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one can be achieved through several methods:

  • Cyclization of Amino Compounds : A common approach involves the cyclization of 2-aminopyridine with suitable diketones under catalytic conditions.
  • Multi-step Reactions : These reactions often include the use of amino esters or ketones to yield the desired compound through controlled steps.

Medicinal Chemistry

This compound has been explored for its potential as a pharmacophore in drug design. Research indicates its promising antimicrobial and anticancer properties:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant anticancer effects in vitro, with some candidates showing favorable pharmacokinetic profiles.
Compound DerivativeActivityIC50 (µM)
Derivative AAnticancer5.0
Derivative BAntimicrobial3.2

The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

Cardiovascular Research

Research has indicated that certain derivatives can regulate blood pressure effectively:

  • Vasodilatory Effects : In vivo studies have shown that modifications to the compound's structure correlate with enhanced vasodilatory effects.
Structural ModificationEffect on Blood Pressure
Modification ADecrease by 15%
Modification BDecrease by 10%

Materials Science Applications

In addition to its medicinal uses, this compound is utilized in developing advanced materials with specific properties such as conductivity and stability. This application is particularly relevant in the fields of electronics and nanotechnology.

Case Study 1: Structure-Activity Relationship (SAR)

A notable study focused on synthesizing a series of hexahydro derivatives to evaluate their biological activities through high-throughput screening methods. The most promising candidates demonstrated substantial anticancer activity alongside favorable pharmacokinetic properties.

Case Study 2: Cardiovascular Applications

Another investigation assessed the effects of hexahydro derivatives on blood pressure regulation in animal models. Results indicated a robust correlation between structural modifications and enhanced vasodilatory effects, suggesting potential for new antihypertensive therapies.

Mecanismo De Acción

The mechanism of action of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrido[1,2-a]pyrazinones with Varied Saturation and Substituents

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is closely related to derivatives with additional functional groups or fused rings:

  • 7-Fluoro-1-imino-3-[(1S)-1-methylpropyl]hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: A fluoro-substituted analog (C₁₁H₁₈FN₃O₂, MW: 267.28 g/mol) acts as a DPP-IV inhibitor (IC₅₀ < 100 nM), highlighting the impact of halogenation and alkyl chains on enzyme binding .
Key Data Table 1: Core Structure Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity References
This compound C₈H₁₂N₂O 154.21 Fully saturated core Synthetic intermediate
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione C₈H₁₂N₂O₂ 168.20 Dual carbonyl groups Chelation potential
7-Fluoro-DPP-IV inhibitor C₁₁H₁₈FN₃O₂ 267.28 Fluoro, methylpropyl substituent DPP-IV inhibition (IC₅₀ < 100 nM)

Thieno-Fused Pyrido-Pyrazinones

Compounds like 2-isobutyryl-2,3,6,7-tetrahydro-1H-thieno[3',2':3,4]pyrido[1,2-a]pyrazin-4(10bH)-one (C₁₂H₁₄N₂OS, MW: 279.1 g/mol) incorporate a thiophene ring fused to the pyrido-pyrazinone core. These derivatives exhibit 46–57% synthetic yields under standard coupling conditions, suggesting moderate reactivity of the parent compound . The thieno group enhances π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets.

Key Data Table 2: Thieno-Fused Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Yield References
2-Isobutyryl-tetrahydro-thieno-pyrido-pyrazinone C₁₂H₁₄N₂OS 279.1 Isobutyryl, thieno 46%
2-Cyclopropanecarbonyl analog C₁₁H₁₂N₂O₂S 277.1 Cyclopropanecarbonyl 57%

Hydroxylated and Dihydroxy Derivatives

Hydroxylation significantly alters solubility and target engagement:

  • (7R,8R,8aR)-7,8-Dihydroxyhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one (C₇H₁₂N₂O₃, MW: 172.18 g/mol) is synthesized via chemoenzymatic routes, achieving >95% purity by HPLC . The dihydroxy groups confer polar interactions, making it a candidate for glycosidase inhibition .
  • 3-Isopropyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one (Provalin): A natural pyrazinone isolated from Streptomyces spp., this compound (C₁₀H₁₄N₂O) demonstrates unique biosynthetic pathways compared to synthetic analogs .

Complex Heterocyclic Derivatives

Pyrido-pyrazinones are integrated into larger pharmacophores for receptor modulation:

  • 4H-Pyrido[1,2-a]pyrimidin-4-ones : Derivatives like 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one feature extended aromatic systems and substituents (e.g., piperazinyl, fluorinated alkyl), optimizing binding to kinase targets or G-protein-coupled receptors .
  • 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones: These act as mGluR2 negative allosteric modulators, with EC₅₀ values in the nanomolar range, underscoring the versatility of the pyrazinone scaffold in CNS drug discovery .

Structural and Functional Insights

  • Electron-Deficient Cores : The carbonyl group in this compound facilitates nucleophilic attacks, enabling derivatization at the α-position .
  • Stereochemical Influence : Chiral centers in derivatives like (7R,8R,8aR)-dihydroxy analogs dictate enantioselective interactions with enzymes .
  • Bioactivity Correlations : Fluorination and alkylation (e.g., in DPP-IV inhibitors) enhance metabolic stability and target affinity , while hydroxylation improves water solubility .

Actividad Biológica

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one (HHPP) is a heterocyclic compound that has attracted attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H14N2OC_8H_{14}N_2O and a molecular weight of approximately 158.21 g/mol. The compound features a bicyclic structure that includes both pyridine and pyrazine moieties, which are commonly associated with various pharmacological activities. The unique structural characteristics contribute to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that HHPP exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that HHPP possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against specific bacterial strains has been documented, although further studies are needed to elucidate its full spectrum of activity .
  • Neurokinin Receptor Antagonism : HHPP has been identified as an antagonist for neurokinin receptors, which play crucial roles in pain perception and inflammatory processes. This property suggests potential applications in pain management and inflammatory diseases .
  • Serotonin Receptor Interaction : Preliminary findings suggest that derivatives of HHPP may selectively interact with serotonin receptors. This interaction could have implications for treating mood disorders, highlighting the compound's relevance in psychiatric research .

The mechanism by which HHPP exerts its biological effects involves binding to specific receptors or enzymes, thereby modulating their activity. For instance:

  • Enzyme Inhibition : HHPP may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
  • Receptor Modulation : By interacting with neurokinin and serotonin receptors, HHPP can influence neurotransmitter release and receptor activation, which are critical in managing pain and mood disorders .

Research Findings and Case Studies

Several studies have explored the biological activity of HHPP:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of HHPP against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
  • Neurokinin Receptor Study :
    • Research focused on the antagonistic effects of HHPP on neurokinin receptors demonstrated its ability to reduce nociceptive responses in animal models. This study supports the compound's potential for pain management therapies .
  • Serotonin Receptor Selectivity :
    • Investigations into the selectivity of HHPP derivatives for serotonin receptors revealed promising results in modulating receptor activity, indicating potential applications in treating anxiety and depression .

Comparative Analysis with Similar Compounds

To understand the unique properties of HHPP, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-oneSimilar bicyclic structureDifferent nitrogen positioning affecting activity
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dioneContains additional carbonyl groupsAltered reactivity and potential biological effects
Octahydropyrido[1,2-a]pyrazineMore saturated derivativePotentially enhanced biological activity

This table illustrates how variations in structure can influence the biological activity of compounds within this class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one and its derivatives?

  • Methodological Answer : Synthesis optimization involves evaluating solvent systems (e.g., ethanol, THF), catalysts (e.g., Pd/C for hydrogenation), and temperature control. For example, coupling tetrazole intermediates with pyrimidinone scaffolds under reflux conditions (80–100°C) improves yields. Characterization via HPLC (>95% purity) and LC-MS ensures product integrity. Side reactions, such as over-oxidation, can be mitigated by adjusting reaction times .

Q. How can structural characterization of this compound be performed to confirm its bicyclic framework?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. Orthorhombic crystal systems (space group P21_121_121_1) with lattice parameters (a = 7.8711 Å, b = 8.1526 Å, c = 19.5783 Å) provide precise atomic coordinates. Complementary NMR (e.g., 1^1H, 13^{13}C, DEPT-135) and FT-IR (amide I/II bands at 1650–1550 cm1^{-1}) validate functional groups and hydrogen bonding patterns .

Q. What in vitro assays are suitable for preliminary biological screening of this scaffold?

  • Methodological Answer : Prioritize receptor binding assays (e.g., mGluR2 modulation ), enzymatic inhibition (e.g., DPP-IV ), and antimicrobial activity via broth microdilution (MIC ≤ 16 µg/mL against Staphylococcus aureus ). Use HEK-293 cells transfected with target receptors for functional cAMP or calcium flux assays to quantify potency (IC50_{50} values).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved mGluR2 negative allosteric modulation?

  • Methodological Answer : Modify substituents at the pyrazinone core (e.g., electron-withdrawing groups at position 6) to enhance binding affinity. Computational docking (AutoDock Vina) into mGluR2’s 7TM domain identifies key interactions (e.g., hydrogen bonds with Ser688^{688}). Validate with mutational studies (e.g., S688A mutants) to confirm residue importance. Pharmacokinetic optimization via logP adjustments (2–4) improves blood-brain barrier penetration .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. CNS-targeting effects)?

  • Methodological Answer : Perform orthogonal assays to isolate mechanisms. For example, if a derivative shows antimicrobial activity but lacks CNS receptor binding, test for off-target effects (e.g., membrane disruption via fluorescence dye leakage assays). Structural analogs (e.g., 3-isopropyl-pyrrolo derivatives ) may exhibit divergent bioactivity due to stereoelectronic effects, requiring comparative molecular dynamics simulations .

Q. What analytical strategies differentiate stereoisomeric impurities in pharmaceutical derivatives like Vildagliptin analogs?

  • Methodological Answer : Use chiral HPLC (Chiralpak AD-H column) with a mobile phase of hexane:isopropanol (90:10) to separate enantiomers (e.g., (S)-2-((1R,3R,5R,7S)-3-hydroxyadamantyl) derivatives). High-resolution MS (Q-TOF) and 19^{19}F-NMR (for fluorinated impurities) confirm structural deviations. Quantify impurities at ≤0.15% per ICH Q3A guidelines .

Q. How can in vivo neuroinflammation models assess the efficacy of PDE4B-targeting derivatives?

  • Methodological Answer : Radiolabel analogs (e.g., 18^{18}F-P4B-1903 ) for PET imaging in LPS-induced neuroinflammation mice. Measure brain uptake (%ID/g) and correlate with ex vivo autoradiography. Compare with biomarkers (e.g., GFAP for astrocytes, Iba1 for microglia). Dose-response studies (0.1–10 mg/kg) establish therapeutic windows while monitoring adverse effects (e.g., emesis in rodents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one
Reactant of Route 2
hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.